molecular formula C9H8F3NO2 B13605252 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid

Cat. No.: B13605252
M. Wt: 219.16 g/mol
InChI Key: AGJCYZGJEXZNOB-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid is a high-value chemical intermediate designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are renowned for their significant role in modern drug and agrochemical discovery . The incorporation of the trifluoromethyl group on the pyridine ring is a strategic modification that enhances key properties of a molecule, including its metabolic stability, lipophilicity, and membrane permeability, often leading to improved biological activity and efficacy . This acid is primarily used as a versatile building block in organic synthesis. The carboxylic acid functional group allows for further derivatization, enabling researchers to create amides, esters, and other molecular complexes for structure-activity relationship (SAR) studies. The unique electronic and steric profile conferred by the 2-trifluoromethylpyridine moiety makes this compound a critical precursor in the synthesis of more complex molecules targeting a range of biological pathways . While specific biological data for this exact compound may be limited, its structural similarity to other TFMP-based compounds suggests potential application in the discovery of enzyme inhibitors and receptor modulators. Researchers can leverage this compound to explore new chemical space in their quest for novel active ingredients . Applications: This product is intended for use as a pharmaceutical intermediate and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-13-7(4-6)9(10,11)12/h2-5H,1H3,(H,14,15)

InChI Key

AGJCYZGJEXZNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid typically involves:

  • Construction or functionalization of the pyridine ring bearing the trifluoromethyl group at the 2-position.
  • Introduction of the propanoic acid side chain at the 4-position of the pyridine ring.
  • Use of halogenated intermediates or α-halo esters to facilitate carbon-carbon bond formation.
  • Oxidation or hydrolysis steps to convert esters or other precursors into the free acid.

Specific Synthetic Routes

Preparation via α-Halo Ester Coupling and Oxidation

A notable approach involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with 2-bromopropanoic acid, followed by oxidation to the sulfone and hydrolysis to yield the target acid. This method was described in the synthesis of related trifluoromethylated pyridine carboxylic acids, emphasizing mild conditions and good yields.

  • Step 1: Nucleophilic substitution of 5-(trifluoromethyl)pyridine-2-thiol with 2-bromopropanoic acid to form a thioether intermediate.
  • Step 2: Oxidation of the thioether to the corresponding sulfone using potassium peroxymonosulfate (OXONE®) in a dioxane-water mixture.
  • Step 3: Hydrolysis of ester groups under mild basic conditions to afford the free carboxylic acid.

This route allows for selective introduction of the trifluoromethyl group and the propanoic acid moiety in a controlled manner, with the sulfone intermediate providing enhanced stability for purification steps.

Enolate Formylation and Subsequent Functionalization

Another advanced method involves:

  • Generation of an enolate from a homochiral enone precursor using lithium diisopropylamide (LDA).
  • Formylation of the enolate with 2,2,2-trifluoroethyl formate.
  • Conversion to a pyrazole intermediate via reaction with hydrazine derivatives.
  • Subsequent steps including sulfonation with trifluoromethanesulfonyl chloride and reduction with diisobutylaluminum hydride (DIBAL-H).
  • Final esterification to yield the desired propanoic acid derivative.

This multi-step route is valuable for producing chiral trifluoromethylated pyridine derivatives with high purity and stereochemical control.

Hydrogenation and N-Alkylation Routes

Hydrogenation of imidazolyl-substituted pyridine derivatives followed by N-alkylation has also been reported to access related trifluoromethylated pyridine propanoic acids. This involves:

  • Preparation of N,N-dimethylethanamine derivatives via N-alkylation of imidazolylpyridine precursors.
  • Hydrogenation to reduce unsaturated intermediates.
  • Coupling with pyridine carboxylic acid derivatives under acidic conditions.

This method is practical for preparing complex trifluoromethylated heterocycles with propanoic acid substituents.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Halogenation Bromination of aryl ketones Bromine in dichloromethane, reflux Initiates functionalization for further steps
Enolate formation LDA in THF, -78°C Generates nucleophilic enolate for formylation Critical for regioselectivity
Formylation 2,2,2-Trifluoroethyl formate Introduces trifluoromethyl formyl group Key for trifluoromethyl incorporation
Sulfonation Trifluoromethanesulfonyl chloride, DIPEA Adds trifluoromethyl sulfonyl group Enhances electron-withdrawing character
Reduction DIBAL-H Reduces esters or ketones Controls oxidation state
Oxidation OXONE® in dioxane-water Converts thioethers to sulfones Mild and selective oxidation
Hydrolysis Mild base (NaOH) Converts esters to acids Essential for final acid formation
Hydrogenation H2, Pd/C catalyst Reduces unsaturated intermediates Used in imidazole route
N-Alkylation Alkyl halides, base Introduces amine substituents Facilitates side chain formation

Purification and Yield Considerations

  • Intermediates such as sulfone derivatives are often stable and can be isolated by precipitation and filtration, facilitating purification.
  • Mild reaction conditions help avoid decomposition or racemization, especially in chiral syntheses.
  • Use of coupling agents like PYBOP and DIPEA in tetrahydrofuran (THF) enhances amide bond formation efficiency when preparing related derivatives.
  • Choice of solvent is critical; for example, THF avoids side reactions such as Smiles rearrangement seen in DMF.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Reference
α-Halo ester coupling and oxidation 5-(Trifluoromethyl)pyridine-2-thiol, 2-bromopropanoic acid Nucleophilic substitution, oxidation (OXONE), hydrolysis Mild conditions, good yields, stable intermediates
Enolate formylation and pyrazole intermediate Homochiral enone, LDA, trifluoroethyl formate, hydrazine Enolate generation, formylation, sulfonation, reduction, esterification High stereochemical control, multi-step but selective
Hydrogenation and N-alkylation Imidazolylpyridine derivatives N-alkylation, hydrogenation, coupling with carboxylic acid Practical for complex heterocycles

Research Findings and Discussion

  • The trifluoromethyl group at the 2-position of the pyridine ring is crucial for biological activity and chemical stability, often introduced via trifluoroethyl formate or trifluoromethanesulfonyl chloride reagents.
  • Sulfone intermediates provide enhanced stability for purification and subsequent reactions, a strategy effectively used in the α-halo ester coupling method.
  • The choice of coupling agents and solvents significantly impacts reaction efficiency and product purity; PYBOP and THF are preferred for amide bond formation in related derivatives.
  • Multi-step syntheses involving enolate chemistry allow for chiral control, important for pharmaceutical applications.
  • Hydrogenation and N-alkylation routes offer practical alternatives for assembling complex trifluoromethylated pyridine propanoic acids.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid, differing in substituents or backbone modifications:

Compound Name Molecular Formula Key Substituents Applications/Findings
This compound C₉H₈F₃NO₂ -CF₃ at pyridine C2; propanoic acid at C4 Potential agrochemical/pharmacological applications (inferred from analogs)
Fluazifop C₁₅H₁₂F₃NO₄ -CF₃ at pyridine C5; phenoxy-propanoic acid Herbicide (ACCase inhibitor)
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid C₁₁H₁₈O₅ Tetrahydrofuran ring with hydroxypropyl; propanoic acid Downregulated metabolite in Moyamoya disease (MMD)
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid C₂₂H₃₀N₂O₅S Sulfonamide group; extended alkyl chain Chiral building block for supramolecular assemblies
2-Methyl-2-(4-(trifluoromethyl)pyridin-2-ylamino)propanoic acid C₁₀H₁₂F₃N₂O₂ -CF₃ at pyridine C4; amino group at C2 Intermediate in synthetic chemistry (e.g., kinase inhibitors)

Physicochemical Properties

Property This compound Fluazifop (S)-2-(Butylsulfonamido)-...propanoic acid
Molecular Weight 219.16 g/mol 327.26 g/mol 434.55 g/mol
pKa ~4.8 (estimated for propanoic acid) 3.37 (predicted) 3.37 (predicted)
Solubility Moderate (polar organic solvents) Low (lipophilic due to phenoxy group) Low (high MW, sulfonamide)
Bioactivity Underexplored Herbicidal (ACCase inhibition) Chiral coordination complexes

Electronic and Steric Effects

  • Trifluoromethyl Positioning: The -CF₃ group at pyridine C2 (target compound) vs.
  • Amino vs. Acid Substituents: 2-Methyl-2-(4-(trifluoromethyl)pyridin-2-ylamino)propanoic acid () features an amino group at C2, which introduces hydrogen-bonding capabilities absent in the target compound, possibly affecting solubility and target affinity .

Biological Activity

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and cytotoxic effects on cancer cells.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8F3N
  • Molecular Weight : 195.15 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a valuable substituent in drug design.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. A study focusing on related derivatives found that certain structures demonstrated potent activity against Chlamydia trachomatis, a common bacterial pathogen. The mechanism involved inhibiting the glucose-6-phosphate pathway, which is critical for bacterial metabolism .

Table 1 summarizes the antimicrobial efficacy of various derivatives related to this compound:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL
Test CompoundC. trachomatis50 μg/mL (post-infection treatment)

These findings suggest that the compound's structural modifications can lead to enhanced potency against specific pathogens.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. A notable study synthesized N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cells, with IC50 values ranging from 10 to 30 µM across different cell lines .

Table 2 presents data on the cytotoxic activity of some derivatives:

CompoundCell LineIC50 (µM)
N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acidMCF-7 (Breast Cancer)20
N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acidHeLa (Cervical Cancer)15
N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acidA549 (Lung Cancer)25

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Metabolic Pathways : The compound may inhibit critical metabolic pathways in bacteria, leading to reduced growth and viability.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

A recent case study evaluated the effectiveness of a derivative of this compound in a murine model infected with C. trachomatis. The treated group showed a significant reduction in bacterial load compared to the control group, highlighting the compound's potential as an antimicrobial agent .

In another case study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including:
  • Pyridine functionalization : Introducing the trifluoromethyl group at the 2-position of pyridine via nucleophilic substitution or cross-coupling reactions .
  • Propanoic acid linkage : Coupling the pyridine moiety to a propanoic acid backbone using esterification or amidation, followed by deprotection (e.g., Fmoc removal) to yield the free acid .
  • Challenges : Low yields due to steric hindrance from the trifluoromethyl group and sensitivity of intermediates to hydrolysis. Purification often requires chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethyl group’s presence and pyridine ring substitution pattern .
  • High-Performance Liquid Chromatography (HPLC) : Critical for assessing purity, especially when isolating stereoisomers or removing byproducts from multi-step syntheses .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while reducing hydrolysis risks .
  • Catalyst systems : Palladium catalysts improve cross-coupling efficiency for pyridine functionalization .
  • Temperature control : Lower temperatures (<0°C) stabilize reactive intermediates during trifluoromethylation steps .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural validation?

  • Methodological Answer :
  • Comparative analysis : Cross-reference experimental 19F^{19}\text{F} NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify discrepancies .
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 15N^{15}\text{N} labels to clarify ambiguous peaks in crowded spectral regions .
  • X-ray crystallography : Resolve absolute configuration and confirm substituent positioning when spectral ambiguity persists .

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer :
  • Analog synthesis : Modify the pyridine ring (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess bioactivity changes .
  • Molecular docking : Use computational models to predict binding interactions with biological targets (e.g., enzymes or receptors) .
  • Pharmacokinetic profiling : Evaluate metabolic stability and membrane permeability via in vitro assays (e.g., Caco-2 cell models) .

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